molecular formula C18H13N3O3 B3871545 2-(1H-benzimidazol-2-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)acrylonitrile

2-(1H-benzimidazol-2-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)acrylonitrile

Cat. No. B3871545
M. Wt: 319.3 g/mol
InChI Key: GVVLTJVFIJCXJZ-WUXMJOGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-benzimidazol-2-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)acrylonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)acrylonitrile is not fully understood. However, studies have shown that it has the ability to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of cancer and neurodegenerative diseases.
Biochemical and Physiological Effects
Studies have shown that this compound has a range of biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells, reduce inflammation in the brain, and improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(1H-benzimidazol-2-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)acrylonitrile in lab experiments is its ability to selectively target cancer cells and neurodegenerative disease-related proteins. However, its limitations include its low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on 2-(1H-benzimidazol-2-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)acrylonitrile. Some of these include:
1. Further studies on the mechanism of action to gain a better understanding of how the compound works at the molecular level.
2. Development of more efficient synthesis methods to improve the yield and purity of the final product.
3. Investigation of the compound's potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease.
4. Exploration of the compound's potential as a tool for drug discovery, particularly in the development of new cancer treatments.
5. Studies on the compound's pharmacokinetics and pharmacodynamics to determine its safety and efficacy in humans.
Conclusion
In conclusion, this compound is a promising chemical compound that has shown potential in various fields of scientific research. While its mechanism of action is not fully understood, studies have shown that it has the ability to selectively target cancer cells and neurodegenerative disease-related proteins. Further research is needed to fully explore its potential as a therapeutic agent and tool for drug discovery.

Scientific Research Applications

2-(1H-benzimidazol-2-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)acrylonitrile has been studied extensively for its potential applications in various fields of scientific research. Some of the areas where it has shown promising results include cancer research, neurodegenerative diseases, and drug discovery.

properties

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3/c1-22-15-7-11(8-16-17(15)24-10-23-16)6-12(9-19)18-20-13-4-2-3-5-14(13)21-18/h2-8H,10H2,1H3,(H,20,21)/b12-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVVLTJVFIJCXJZ-WUXMJOGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OCO2)C=C(C#N)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC2=C1OCO2)/C=C(\C#N)/C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-benzimidazol-2-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)acrylonitrile
Reactant of Route 2
Reactant of Route 2
2-(1H-benzimidazol-2-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)acrylonitrile
Reactant of Route 3
Reactant of Route 3
2-(1H-benzimidazol-2-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)acrylonitrile
Reactant of Route 4
2-(1H-benzimidazol-2-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)acrylonitrile
Reactant of Route 5
Reactant of Route 5
2-(1H-benzimidazol-2-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)acrylonitrile
Reactant of Route 6
Reactant of Route 6
2-(1H-benzimidazol-2-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)acrylonitrile

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